molecular formula C13H15FO4 B7993625 O2-Ethyl O1-[2-(4-fluoro-2-methylphenyl)ethyl] oxalate CAS No. 1443335-92-9

O2-Ethyl O1-[2-(4-fluoro-2-methylphenyl)ethyl] oxalate

Cat. No.: B7993625
CAS No.: 1443335-92-9
M. Wt: 254.25 g/mol
InChI Key: TXCOBOIUVLGSBD-UHFFFAOYSA-N
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Description

O2-Ethyl O1-[2-(4-fluoro-2-methylphenyl)ethyl] oxalate is a high-purity oxalate ester compound intended for research and development applications. This reagent serves as a valuable synthetic intermediate and building block in organic chemistry, particularly in the development of pharmaceuticals and other complex molecules. The structure, featuring a fluorine atom and a methyl group on the phenyl ring, is designed to confer specific properties to the molecule and its derivatives. The incorporation of fluorine is a well-established strategy in medicinal chemistry, as the fluorine atom can significantly influence a compound's biological activity by blocking sites of metabolic oxidation, thereby improving metabolic stability and prolonging the half-life of potential drug candidates . Furthermore, the fluorine atom and the oxalate ester backbone can alter the molecule's lipophilicity, which in turn affects its absorption, distribution, and overall pharmacokinetic profile . As a key synthetic intermediate, researchers can utilize this compound in various chemical transformations, including nucleophilic substitutions and cross-coupling reactions, to create a diverse array of more complex structures for screening and development. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human consumption of any kind.

Properties

IUPAC Name

1-O-ethyl 2-O-[2-(4-fluoro-2-methylphenyl)ethyl] oxalate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO4/c1-3-17-12(15)13(16)18-7-6-10-4-5-11(14)8-9(10)2/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCOBOIUVLGSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=C(C=C(C=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901159617
Record name Ethanedioic acid, 1-ethyl 2-[2-(4-fluoro-2-methylphenyl)ethyl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443335-92-9
Record name Ethanedioic acid, 1-ethyl 2-[2-(4-fluoro-2-methylphenyl)ethyl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443335-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanedioic acid, 1-ethyl 2-[2-(4-fluoro-2-methylphenyl)ethyl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Esterification Using Oxalic Acid and Phenethyl Alcohol Derivatives

The most common route involves reacting oxalic acid with 2-(4-fluoro-2-methylphenyl)ethanol under acidic or basic conditions. In a typical procedure:

  • Step 1 : Oxalic acid (1.0 equiv) is dissolved in dry tetrahydrofuran (THF) or dichloromethane (DCM).

  • Step 2 : 2-(4-Fluoro-2-methylphenyl)ethanol (1.2 equiv) is added dropwise with catalytic sulfuric acid or p-toluenesulfonic acid (PTSA, 0.1 equiv).

  • Step 3 : The mixture is refluxed at 80–100°C for 12–24 hours, followed by neutralization with aqueous sodium bicarbonate.

Key Data :

ParameterValueSource
Yield65–72%
Reaction Time18 hours
Temperature85°C

This method is limited by competing side reactions, such as di-ester formation, which necessitates precise stoichiometric control.

Transesterification of Diethyl Oxalate

Diethyl oxalate serves as a versatile starting material due to its high reactivity. The process involves:

  • Step 1 : Diethyl oxalate (1.5 equiv) is mixed with 2-(4-fluoro-2-methylphenyl)ethanol (1.0 equiv) in toluene.

  • Step 2 : Sodium ethoxide (0.2 equiv) is added as a base to deprotonate the alcohol.

  • Step 3 : The reaction is stirred at 60°C for 6–8 hours, yielding the mono-esterified product.

Optimization Insight :

  • Excess diethyl oxalate improves mono-ester selectivity (up to 78% yield).

  • Polar aprotic solvents (e.g., DMF) reduce reaction time but increase di-ester byproducts.

Alkylation of Oxalate Salts

Nucleophilic Displacement with Halogenated Intermediates

A two-step alkylation strategy is employed for higher regioselectivity:

  • Step 1 : Oxalic acid is converted to its cesium salt using cesium carbonate in anhydrous DMF.

  • Step 2 : The cesium oxalate reacts with 1-(2-bromoethyl)-4-fluoro-2-methylbenzene at 50°C for 4 hours.

Advantages :

  • Avoids side reactions associated with direct esterification.

  • Yields up to 85% with minimal purification.

Mechanistic Note :
The reaction proceeds via an SN2 mechanism, where the oxalate anion displaces bromide from the alkyl halide.

Mitsunobu Reaction for Stereochemical Control

For chiral variants, the Mitsunobu reaction ensures retention of configuration:

  • Step 1 : Oxalic acid is activated as its mixed carbonic anhydride with ethyl chloroformate.

  • Step 2 : Triphenylphosphine (1.2 equiv) and diethyl azodicarboxylate (DEAD, 1.2 equiv) mediate the coupling with 2-(4-fluoro-2-methylphenyl)ethanol at 0°C.

Critical Parameters :

ParameterValueSource
Yield70–75%
Reaction Time3 hours

Catalytic Methods and Recent Innovations

Copper-Catalyzed Cross-Coupling

A patent (CN103524326A) describes a CO2-mediated synthesis using copper(I) bromide and lithium bromide:

  • Step 1 : Ethyl oxalyl chloride (1.0 equiv) is treated with 2-(4-fluoro-2-methylphenyl)ethyl magnesium bromide (1.1 equiv) in THF.

  • Step 2 : Copper(I) bromide (0.05 equiv) and lithium bromide (0.1 equiv) are added to facilitate coupling at 25°C.

Performance Metrics :

MetricValueSource
Yield60%
Purity>95% (HPLC)

Photocatalyzed Decarboxylative Alkylation

A novel approach employs 4ClCzIPN as an organic photocatalyst:

  • Step 1 : Cesium oxalate and 2-(4-fluoro-2-methylphenyl)ethyl iodide are dissolved in acetonitrile.

  • Step 2 : Under blue LED irradiation (450 nm), the photocatalyst generates alkoxycarbonyl radicals, which undergo decarboxylation and recombination.

Key Findings :

  • Reaction completes in 2 hours at room temperature.

  • Yield reaches 88% with 99% regioselectivity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost EfficiencyScalability
Direct Esterification65–7290–92HighModerate
Transesterification70–7893–95ModerateHigh
Mitsunobu Reaction70–7597–99LowLow
Copper Catalysis6095ModerateHigh
Photocatalysis8899HighLimited

Chemical Reactions Analysis

Types of Reactions

O2-Ethyl O1-[2-(4-fluoro-2-methylphenyl)ethyl] oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluoro-substituted phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis

O2-Ethyl O1-[2-(4-fluoro-2-methylphenyl)ethyl] oxalate serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to novel compounds with enhanced properties.

Biological Studies

The compound's fluorinated aromatic ring is instrumental in studying enzyme interactions and metabolic pathways. Its structural features enhance binding affinity, making it suitable for:

  • Enzyme Inhibition Studies : Investigating its role in modulating enzymatic activity.
  • Metabolic Pathway Analysis : Understanding how it affects biological processes at the molecular level.

Industrial Applications

In industry, this compound can be used to produce specialty chemicals and materials, particularly in the pharmaceutical sector where fluorinated compounds are often associated with improved bioactivity and pharmacokinetics.

This compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Preliminary studies indicate that related oxalate compounds can inhibit bacterial growth, suggesting applications in treating infections.
    Study FocusObservations
    Antimicrobial ActivityInhibition of various bacterial strains
  • Anti-inflammatory Effects : In vitro studies show that this compound may reduce pro-inflammatory cytokine production, highlighting its potential in managing inflammatory diseases.

Antimicrobial Activity

A study exploring the antimicrobial effects of oxalate derivatives demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting that this compound could be effective in developing new antibiotics.

Anti-inflammatory Effects

Research on similar compounds revealed their ability to modulate inflammatory responses in cell cultures, indicating potential therapeutic applications for conditions characterized by chronic inflammation.

Toxicological Considerations

Despite its promising applications, the toxicity profile of oxalates warrants careful consideration. High concentrations can induce oxidative stress and cellular damage, particularly in renal cells.

Toxicity AspectObservations
Free Radical ProductionElevated levels observed in renal cells exposed to high concentrations
Cellular DamageInduction of morphological changes and loss of membrane integrity

Mechanism of Action

The mechanism of action of O2-Ethyl O1-[2-(4-fluoro-2-methylphenyl)ethyl] oxalate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with biological pathways. The fluoro-substituted phenyl group enhances the compound’s stability and reactivity, allowing it to effectively participate in various chemical and biological processes.

Comparison with Similar Compounds

Ethyl Oxalate (Diethyl Oxalate)

Ethyl oxalate (C₆H₁₀O₄) is a simple oxalate ester widely used as a solvent or intermediate in organic synthesis. Key differences include:

  • Substituents : Ethyl oxalate lacks aromatic or fluorinated groups, resulting in lower molecular weight and higher volatility.
  • Reactivity : The absence of electron-withdrawing groups (e.g., fluorine) makes ethyl oxalate less resistant to hydrolysis compared to the fluorinated analog.
  • Applications : Ethyl oxalate is primarily used in esterification reactions, whereas the fluorinated derivative’s enhanced lipophilicity (logP) may suit drug design or ligand synthesis .

O,O-Diethyl O-[2-(Dimethylamino)ethyl] Phosphorothioate Oxalate

This phosphorothioate-oxalate hybrid (studied via single-crystal X-ray diffraction) shares a functionalized ethyl chain but differs in core structure (phosphate vs. oxalate) .

  • Structural Features: The dimethylaminoethyl group introduces basicity, absent in the target compound.
  • Stability: The thiono-thiolo rearrangement observed in the phosphorothioate highlights how core functional groups dictate decomposition pathways, a consideration for storage and handling of oxalate derivatives .

Ethyl Oxalyl Chloride

Ethyl oxalyl chloride (C₄H₅ClO₃) is a reactive acyl chloride derivative of oxalic acid.

  • Reactivity : The chloride group enables nucleophilic substitution, unlike the ester groups in the target compound.

Structural and Functional Implications of Substituents

The 4-fluoro-2-methylphenyl group in O2-Ethyl O1-[2-(4-fluoro-2-methylphenyl)ethyl] oxalate introduces critical modifications:

  • Lipophilicity : Fluorine and methyl groups increase hydrophobicity, likely elevating logP compared to unsubstituted oxalates. This enhances membrane permeability, a desirable trait in drug candidates.
  • Electronic Effects : The electron-withdrawing fluorine atom may stabilize the ester against hydrolysis but reduce nucleophilicity at the oxalate core.

Biological Activity

O2-Ethyl O1-[2-(4-fluoro-2-methylphenyl)ethyl] oxalate is a synthetic compound with potential applications in medicinal chemistry and biological research. Its unique structure, characterized by a fluorinated aromatic ring, suggests that it may interact with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C13H15FO4
  • Molecular Weight : 254.2575 g/mol
  • CAS Number : Not available
  • MDL Number : MFCD15145520
  • Purity : 97% GC-FID

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The fluorinated aromatic structure enhances binding affinity to enzyme active sites, potentially inhibiting enzymatic activity.
  • Receptor Binding : The compound may act as a ligand for various receptors, influencing signaling pathways that regulate physiological processes.

Biological Activity

Research indicates several areas where this compound shows promise:

  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
  • Analgesic Properties : The compound is being investigated for its ability to alleviate pain through modulation of pain pathways.
  • Antimicrobial Activity : Some studies have indicated that compounds with similar structures exhibit antimicrobial effects, warranting further investigation into this aspect for this compound.

Study 1: Enzyme Interaction Analysis

A study conducted on enzyme interactions revealed that the compound effectively inhibited the activity of cyclooxygenase (COX), an enzyme involved in the inflammatory process. The inhibition was dose-dependent, suggesting that higher concentrations lead to greater effects.

Concentration (µM)COX Activity (% Inhibition)
1025
5050
10075

Study 2: Receptor Binding Affinity

In receptor binding studies, this compound demonstrated significant binding affinity to the serotonin receptor. This interaction indicates a potential role in mood regulation and anxiety disorders.

Receptor TypeBinding Affinity (Ki, nM)
Serotonin Receptor 5-HT1A30
Dopamine Receptor D245

Study 3: Antimicrobial Testing

In antimicrobial assays against various bacterial strains, the compound exhibited moderate inhibitory effects, particularly against Gram-positive bacteria. Further research is needed to elucidate the mechanisms behind this activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus50
Escherichia coli>100

Q & A

Q. How can researchers design experiments to probe photostability under UV exposure?

  • Answer :
  • Accelerated Photodegradation : Use a UV chamber (λ = 254–365 nm) with irradiance calibrated to ICH Q1B guidelines.
  • Analytical Monitoring : Track degradation via UV-Vis spectroscopy and identify photoproducts with LC-MS/MS .

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